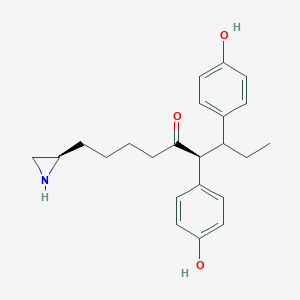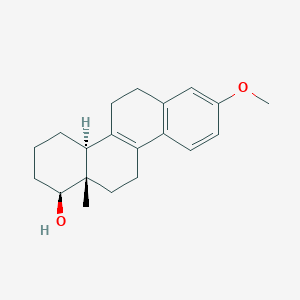
Galactostatin
Vue d'ensemble
Description
La galactostatine est un inhibiteur de la β-galactosidase isolé de la bactérie Streptomyces lydicus PA-5726. Sa structure est identifiée comme étant le 5-amino-5-désoxygalactopyranose, où l'oxygène du cycle du galactose est remplacé par l'azote . Ce composé a montré une activité inhibitrice significative contre les enzymes β-galactosidase, ce qui en fait un outil précieux pour la recherche biochimique et des applications thérapeutiques potentielles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La galactostatine peut être synthétisée par une synthèse totale stéréosélective à partir du N-tert-butoxycarbonyl-2,3-isopropylidène L-sérine méthyl ester. La synthèse implique plusieurs étapes, y compris la formation d'intermédiaires thiazoliques qui servent d'aldéhydes protégés . Le rendement global de cette synthèse est d'environ 21 %.
Méthodes de production industrielle
La production industrielle de la galactostatine implique la fermentation en utilisant Streptomyces lydicus PA-5726. Le composé est isolé par adsorption sur Dowex-50W × 8 (H+), cristallisation à partir de l'adduit bisulfite, développement sur Dowex-2 × 8 (OH−) et précipitation avec de l'éthanol . L'optimisation du milieu de fermentation peut augmenter considérablement le rendement de la galactostatine.
Analyse Des Réactions Chimiques
Types de réactions
La galactostatine subit diverses réactions chimiques, notamment l'oxydation et la réduction. Le produit d'oxydation est le 5-amino-5-désoxygalactonique-δ-lactame (galactostatine-lactame), et le produit de réduction est le 5-amino-1,5-didésoxygalactopyranose (1-désoxygalactostatine) .
Réactifs et conditions courants
Oxydation: Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction: Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Produits principaux
Oxydation: 5-amino-5-désoxygalactonique-δ-lactame
Réduction: 5-amino-1,5-didésoxygalactopyranose
Applications scientifiques de recherche
La galactostatine a plusieurs applications scientifiques de recherche :
Biochimie: Utilisé comme outil pour étudier l'inhibition des enzymes β-galactosidase.
Médecine: Applications thérapeutiques potentielles dans le traitement des maladies liées à l'activité de la β-galactosidase.
Mécanisme d'action
La galactostatine inhibe la β-galactosidase en se liant au site actif de l'enzyme, empêchant l'hydrolyse des β-galactosides. Cette inhibition est compétitive, la galactostatine et ses dérivés présentant une forte affinité pour l'enzyme . La cible moléculaire est l'enzyme β-galactosidase, et la voie implique la perturbation de l'activité catalytique de l'enzyme.
Applications De Recherche Scientifique
Galactostatin has several scientific research applications:
Biochemistry: Used as a tool to study the inhibition of β-galactosidase enzymes.
Medicine: Potential therapeutic applications in treating diseases related to β-galactosidase activity.
Industrial: Used in the dairy industry to study lactose hydrolysis and the production of lactose-free products.
Mécanisme D'action
Galactostatin inhibits β-galactosidase by binding to the active site of the enzyme, preventing the hydrolysis of β-galactosides. This inhibition is competitive, with this compound and its derivatives showing high affinity for the enzyme . The molecular target is the β-galactosidase enzyme, and the pathway involves the disruption of the enzyme’s catalytic activity.
Comparaison Avec Des Composés Similaires
Composés similaires
- Galactostatine-lactame
- 1-Désoxygalactostatine
Unicité
La galactostatine est unique en raison de sa forte activité inhibitrice et de sa forte affinité pour la β-galactosidase. Ses dérivés, tels que la galactostatine-lactame et la 1-désoxygalactostatine, présentent également des propriétés inhibitrices, mais avec des degrés d'efficacité variables . La modification structurale consistant à remplacer l'oxygène du cycle par l'azote dans la galactostatine est une caractéristique distinctive qui contribue à sa puissante activité inhibitrice .
Propriétés
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)piperidine-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-12H,1H2/t2-,3+,4+,5-,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMYHTUCJVZIRP-SVZMEOIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(N1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(N1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920542 | |
| Record name | 6-(Hydroxymethyl)piperidine-2,3,4,5-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107537-94-0 | |
| Record name | 5-Amino-5-deoxygalactopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107537940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Hydroxymethyl)piperidine-2,3,4,5-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B35356.png)
![(2-chlorophenyl)methyl-[5-[[2-[5-[(2-chlorophenyl)methyl-diethylazaniumyl]pentylamino]-2-oxoacetyl]amino]pentyl]-diethylazanium;diiodide](/img/structure/B35357.png)





![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)





